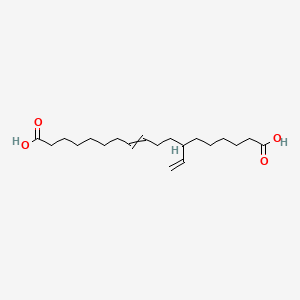
12-Ethenyloctadec-8-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Ethenyloctadec-8-enedioic acid is a long-chain fatty acid with a unique structure characterized by the presence of both an ethenyl group and a double bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethenyloctadec-8-enedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-8-enedioic acid.
Introduction of Ethenyl Group: The ethenyl group is introduced through a series of reactions, including halogenation and dehydrohalogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 12-Ethenyloctadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated derivatives.
科学的研究の応用
12-Ethenyloctadec-8-enedioic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
作用機序
The mechanism of action of 12-Ethenyloctadec-8-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to effects such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors on cell membranes, influencing cellular signaling and function.
類似化合物との比較
Octadec-9-ene-1,18-dioic acid: A similar long-chain fatty acid with a double bond but lacking the ethenyl group.
Octadecanoic acid: A saturated fatty acid without any double bonds or ethenyl groups.
Uniqueness: 12-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
57323-17-8 |
|---|---|
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC名 |
12-ethenyloctadec-8-enedioic acid |
InChI |
InChI=1S/C20H34O4/c1-2-18(15-11-9-13-17-20(23)24)14-10-7-5-3-4-6-8-12-16-19(21)22/h2,5,7,18H,1,3-4,6,8-17H2,(H,21,22)(H,23,24) |
InChIキー |
CXFXPRCAGIFXEQ-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCCCCC(=O)O)CCC=CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















